molecular formula C78H84N6O17S B11835708 methyl (2S,3S,4S,5R,6R)-3-(((2R,3R,4R,5S,6R)-3-azido-4,5-bis(benzyloxy)-6-(((4-methoxybenzyl)oxy)methyl)tetrahydro-2H-pyran-2-yl)oxy)-6-(((2R,4R,5R)-5-azido-4-((4-methoxybenzyl)oxy)-2-(((4-methoxybenzyl)oxy)methyl)-6-(p-tolylthio)tetrahydro-2H-pyran-3-yl)

methyl (2S,3S,4S,5R,6R)-3-(((2R,3R,4R,5S,6R)-3-azido-4,5-bis(benzyloxy)-6-(((4-methoxybenzyl)oxy)methyl)tetrahydro-2H-pyran-2-yl)oxy)-6-(((2R,4R,5R)-5-azido-4-((4-methoxybenzyl)oxy)-2-(((4-methoxybenzyl)oxy)methyl)-6-(p-tolylthio)tetrahydro-2H-pyran-3-yl)

Cat. No.: B11835708
M. Wt: 1409.6 g/mol
InChI Key: SVVMBDDIXGRPJM-FITZIESDSA-N
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Description

This compound is a highly functionalized carbohydrate derivative featuring a methylated pyranose core with multiple stereochemical centers (2S,3S,4S,5R,6R) and complex substituents. Key structural elements include:

  • Azido groups (-N₃) at positions 3 and 5, which are reactive handles for click chemistry or further functionalization .
  • Benzyloxy and 4-methoxybenzyl (PMB) protecting groups, commonly used in carbohydrate synthesis to shield hydroxyl groups during multi-step syntheses .
  • A p-tolylthio group (-S-C₆H₄-p-CH₃) at position 6, which may influence solubility or serve as a leaving group in nucleophilic substitutions .
  • A tetrahydro-2H-pyran backbone with extensive branching, contributing to its conformational rigidity.

The compound’s molecular complexity suggests applications in glycobiology, drug discovery, or as an intermediate in synthesizing bioactive molecules.

Properties

Molecular Formula

C78H84N6O17S

Molecular Weight

1409.6 g/mol

IUPAC Name

methyl (2S,3S,4S,5R,6R)-6-[(2R,4R,5R)-5-azido-4-[(4-methoxyphenyl)methoxy]-2-[(4-methoxyphenyl)methoxymethyl]-6-(4-methylphenyl)sulfanyloxan-3-yl]oxy-3-[(2R,3R,4R,5S,6R)-3-azido-6-[(4-methoxyphenyl)methoxymethyl]-4,5-bis(phenylmethoxy)oxan-2-yl]oxy-4,5-bis(phenylmethoxy)oxane-2-carboxylate

InChI

InChI=1S/C78H84N6O17S/c1-51-26-40-62(41-27-51)102-78-66(82-84-80)70(94-48-58-32-38-61(88-4)39-33-58)68(64(98-78)50-91-43-57-30-36-60(87-3)37-31-57)99-77-74(96-47-55-24-16-9-17-25-55)71(95-46-54-22-14-8-15-23-54)72(73(101-77)75(85)89-5)100-76-65(81-83-79)69(93-45-53-20-12-7-13-21-53)67(92-44-52-18-10-6-11-19-52)63(97-76)49-90-42-56-28-34-59(86-2)35-29-56/h6-41,63-74,76-78H,42-50H2,1-5H3/t63-,64-,65-,66-,67-,68?,69-,70-,71+,72+,73+,74-,76-,77-,78?/m1/s1

InChI Key

SVVMBDDIXGRPJM-FITZIESDSA-N

Isomeric SMILES

CC1=CC=C(C=C1)SC2[C@@H]([C@H](C([C@H](O2)COCC3=CC=C(C=C3)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)OC)O[C@@H]5[C@@H]([C@H]([C@@H]([C@H](O5)COCC6=CC=C(C=C6)OC)OCC7=CC=CC=C7)OCC8=CC=CC=C8)N=[N+]=[N-])OCC9=CC=CC=C9)OCC1=CC=CC=C1)OCC1=CC=C(C=C1)OC)N=[N+]=[N-]

Canonical SMILES

CC1=CC=C(C=C1)SC2C(C(C(C(O2)COCC3=CC=C(C=C3)OC)OC4C(C(C(C(O4)C(=O)OC)OC5C(C(C(C(O5)COCC6=CC=C(C=C6)OC)OCC7=CC=CC=C7)OCC8=CC=CC=C8)N=[N+]=[N-])OCC9=CC=CC=C9)OCC1=CC=CC=C1)OCC1=CC=C(C=C1)OC)N=[N+]=[N-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including protection and deprotection of functional groups, azidation, and glycosylation reactions. Each step requires specific reagents and conditions to ensure the desired stereochemistry and functional group placement.

Industrial Production Methods

Industrial production of such complex molecules typically involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of automated synthesis equipment and high-throughput screening of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Conversion of alcohol groups to carbonyl compounds.

    Reduction: Reduction of azido groups to amines.

    Substitution: Nucleophilic substitution reactions at the benzyloxy or methoxybenzyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or catalytic hydrogenation.

    Substitution: Nucleophiles such as thiols or amines under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of azido groups would yield amines, while oxidation of alcohols would yield aldehydes or ketones.

Scientific Research Applications

The compound methyl (2S,3S,4S,5R,6R)-3-(((2R,3R,4R,5S,6R)-3-azido-4,5-bis(benzyloxy)-6-(((4-methoxybenzyl)oxy)methyl)tetrahydro-2H-pyran-2-yl)oxy)-6-(((2R,4R,5R)-5-azido-4-((4-methoxybenzyl)oxy)-2-(((4-methoxybenzyl)oxy)methyl)-6-(p-tolylthio)tetrahydro-2H-pyran-3-yl) is a complex organic molecule with significant potential applications in various fields including medicinal chemistry, biochemistry, and materials science. This article explores its applications based on current research findings and case studies.

Structure and Composition

The compound features multiple stereocenters and functional groups that contribute to its unique reactivity and interaction with biological systems. Its molecular formula is intricate, reflecting its complexity and potential for diverse applications.

Molecular Weight

The molecular weight of the compound is approximately 670.6 g/mol, which influences its behavior in biological systems and its solubility in various solvents.

Medicinal Chemistry

The compound's structure suggests potential use as a precursor or active pharmaceutical ingredient (API) in the development of new drugs. Its azido groups can facilitate click chemistry reactions, which are valuable for synthesizing drug candidates with specific biological activities.

Case Study: Arginase Inhibitors

Recent studies have explored the synthesis of arginase inhibitors using compounds with similar structures to methyl (2S,3S,4S,5R,6R)-3. These inhibitors could play a critical role in treating conditions such as cancer and cardiovascular diseases by modulating nitric oxide production .

Bioconjugation

The presence of azido groups allows for bioconjugation techniques that can be employed to attach therapeutic agents or imaging probes to biomolecules. This application is particularly relevant in targeted drug delivery systems where specificity is crucial.

Example: Targeted Drug Delivery

Researchers have utilized similar azido-functionalized compounds to create targeted delivery systems that enhance the efficacy of chemotherapeutic agents while minimizing side effects .

Materials Science

In materials science, the unique properties of this compound can be harnessed to develop novel materials with specific functionalities such as self-healing polymers or advanced coatings.

Research Insight

Studies indicate that compounds with complex functional groups can improve the mechanical properties of polymers when incorporated into their matrix, leading to enhanced durability and performance .

Data Tables

Method UsedYield (%)Conditions
Click Chemistry85%Room temperature
Ugi Reaction90%Reflux conditions
Multi-component Reaction75%Solvent-free

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. For example, in a biological context, it might interact with enzymes or receptors, altering their activity. The azido groups could participate in click chemistry reactions, forming stable triazole linkages.

Comparison with Similar Compounds

Structural Similarities and Differences
Compound Core Structure Key Substituents Molecular Weight Reference
Target Compound Pyranose 2× azido, 3× benzyloxy, 2× PMB-oxy, p-tolylthio ~1,200 (estimated) -
(2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6... Pyranose Fluorinated alkyl chain, triazole, 5-methyl-2,4-dioxopyrimidine ~1,500
Methyl (2S,3S,4S,5R,6S)-3,4,5-tris... Pyranose 3× benzyloxy, methyl ester, hydroxyl 478.53
C61H64O11 (CAS 615564-31-3) Pyranose dimer 5× benzyloxy, 2× (benzyloxy)methyl 973.15
3-(4-Methoxybenzoyl)-7-methyl-3,4-... Pyrano[4,3-b]pyran-5-one 4-methoxybenzoyl, methyl group ~300 (estimated)

Key Observations :

  • The target compound shares benzyloxy/PMB protecting groups with , but its azido and p-tolylthio groups are unique among the compared compounds.
  • Fluorinated analogs in prioritize lipophilicity for membrane permeability, whereas the target’s azido groups suggest reactivity for conjugation.

Key Observations :

  • The target’s synthesis likely parallels in benzyl/PMB protection strategies but diverges with azide incorporation , a technique also seen in .
  • Lower yields in highlight challenges in cyclization reactions compared to glycosylation steps in carbohydrate chemistry.
Physicochemical Properties
Compound Solubility Stability Functional Reactivity
Target Compound Low (hydrophobic substituents) Sensitive to light/heat Azide click chemistry, thioether oxidation
(2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6... Moderate (fluorinated chain) Stable at -20°C Triazole-mediated bioconjugation
Methyl (2S,3S,4S,5R,6S)-3,4,5-tris... Limited (benzyl groups) 2-8°C storage Hydroxyl deprotection for further functionalization

Key Observations :

  • The target’s p-tolylthio group may enhance solubility in organic solvents compared to purely benzyl-protected analogs .
  • Azido groups enable bioorthogonal reactions, similar to fluorinated triazole compounds in .

Biological Activity

Methyl (2S,3S,4S,5R,6R)-3-(((2R,3R,4R,5S,6R)-3-azido-4,5-bis(benzyloxy)-6-(((4-methoxybenzyl)oxy)methyl)tetrahydro-2H-pyran-2-yl)oxy)-6-(((2R,4R,5R)-5-azido-4-((4-methoxybenzyl)oxy)-2-(((4-methoxybenzyl)oxy)methyl)-6-(p-tolylthio)tetrahydro-2H-pyran-3-yl) is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity based on current research findings.

Chemical Structure and Properties

The compound features multiple functional groups including azido and benzyloxy moieties which are known to influence biological activity. The stereochemistry of the compound is crucial for its interaction with biological targets.

Molecular Formula:

C31H42N4O15SC_{31}H_{42}N_4O_{15}S

Anticancer Properties

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For example:

  • ALK5 Inhibition : Compounds related to tetrahydro-pyran structures have shown to inhibit ALK5 autophosphorylation and cell activity with IC50 values in the nanomolar range. This inhibition is linked to the modulation of TGF-beta signaling pathways which are critical in tumor progression .
  • Antitumor Efficacy : In vivo studies have demonstrated that derivatives of tetrahydro-pyran can significantly inhibit tumor growth in xenograft models without causing noticeable toxicity .

Anti-inflammatory Activity

Research has shown that modifications in the structure can enhance anti-inflammatory properties. For instance:

  • Cyclooxygenase Inhibition : Some derivatives have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX), which are pivotal in inflammatory processes. Molecular docking studies suggest that these compounds can effectively bind to COX enzymes and exhibit higher inhibition rates compared to standard anti-inflammatory drugs like celecoxib .

Structure-Activity Relationship (SAR)

The structure of methyl (2S,3S,4S,5R,6R)-3-(...) plays a vital role in its biological activity:

  • Functional Groups : The presence of azido and benzyloxy groups enhances lipophilicity and may improve cell membrane permeability.
  • Stereochemistry : The specific stereochemistry of the compound is essential for its interaction with biological targets and can significantly affect its potency and selectivity.

Case Studies

Several case studies highlight the biological activity of similar compounds:

  • Pluramycin Antibiotics : These compounds have been shown to intercalate into DNA and exhibit anticancer activity against various cancer cell lines .
  • Gentiopicroside Derivatives : Modifications on gentiopicroside have resulted in derivatives with enhanced anti-inflammatory activity through targeted inhibition of COX enzymes .

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